Cas no 60925-61-3 (Ceforanide)

セフォラニド(Ceforanide)は、第二世代セファロスポリン系抗生物質に分類される化合物です。グラム陽性菌およびグラム陰性菌に対して幅広い抗菌活性を示し、特にβ-ラクタマーゼに対する耐性が特徴です。本化合物は注射剤として製剤化され、血中半減期が比較的長いため投与間隔を延長できる利点があります。化学的には7-アミノセファロスポラン酸を基本骨格とし、3位にメチルチアテトラゾール基を有する構造を呈します。臨床的には呼吸器感染症や尿路感染症などの治療に用いられ、従来のセファロスポリン系薬剤と比べて投与回数を減らせる点が実用上のメリットとして挙げられます。

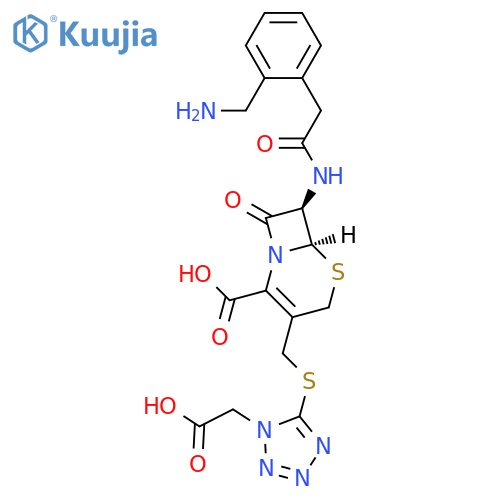

Ceforanide structure

Ceforanide 化学的及び物理的性質

名前と識別子

-

- Ceforanide

- (6R,7R)-7-[[2-[2-(Aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cefonicid Sodium

- CEFORANIDE,JP14

- (6R)-7t-[2-(2-aminomethyl-phenyl)-acetylamino]-3-(1-carboxymethyl-1H-tetrazol-5-ylsulfanylmethyl)-8-oxo-(6rH)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- bl s786

- Ceforanido

- Ceforanido [INN-Spanish]

- Ceforanidum

- Ceforanidum [INN-Latin]

- Precef

- Radacef

- Prestwick3_000470

- CEFORANIDE [WHO-DD]

- CEFORANIDE (USP IMPURITY)

- CEFORANIDE (MART.)

- CEFORANIDE(200MG)

- SPBio_002519

- Ceforanide (USAN:USP:INN:BAN)

- CEFORANIDE [MART.]

- NCGC00179514-05

- NSC 760049

- BL-S786

- 7-(o-(Aminomethyl)phenylacetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid

- CEFORANIDE [USAN]

- Prestwick2_000470

- Ceforanidum (INN-Latin)

- CEFORANIDE [INN]

- (6R,7R)-7-({[2-(aminomethyl)phenyl]acetyl}amino)-3-({[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- SR-01000872614-3

- CHEMBL1201046

- UNII-8M1YF8951V

- 7beta-[2-(aminomethyl)phenyl]acetamido-3-{[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl-3,4-didehydrocepham-4-carboxylic acid

- C06884

- NSC-760049

- D00259

- AKOS027427040

- S5081

- CCG-220470

- (6R,7R)-7-{2-[2-(aminomethyl)phenyl]acetamido}-3-({[1-(carboxymethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- BSPBio_000580

- CEFORANIDE [USP IMPURITY]

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-(aminomethyl)phenyl)acetyl)amino)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-

- Ceforanide (USP/INN)

- SCHEMBL122072

- CEFORANIDE (USP-RS)

- CEFORANIDE [ORANGE BOOK]

- DTXSID1022760

- BL-S 786

- cefaronide

- CS-0013066

- NS00011575

- SR-01000872614-2

- HMS3713M22

- Tox21_110670

- CHEBI:3495

- (6R,7R)-7-[2-(alpha-Amino-O-tolyl)acetamido]-3-[[[1-(carboxymethyl)-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (6R-trans)-7-(((2-(Aminomethyl)phenyl)acetyl)amino)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- (6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

- D81832

- (6R,7R)-7-(2-(alpha-Amino-o-tolyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- SR-01000872614

- NCGC00016897-01

- J01DC11

- BRD-K37848908-001-03-1

- Q5057287

- AB00513845

- CEFORANIDE [VANDF]

- ceforanida

- (6R,7R)-7-((2-(2-(aminomethyl)phenyl)acetyl)amino)-3-((1-(carboxymethyl)tetrazol-5-yl)sulfanylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Ceforanido (INN-Spanish)

- (6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- CEFORANIDE [USP-RS]

- DB00923

- EN300-7408761

- HMS2096M22

- 7-[O-(aminomethyl)phenylacetamido]-3-[[[1-(carboxymethyl)-1H-tetrazol-5-yl]thio]methyl]-3-cephem-4-carboxylic acid

- 7-(alpha-(2-aminomethylphenyl)acetamido)-3-((1-carboxymethyltetrazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid

- CEFORANIDE [MI]

- 8M1YF8951V

- GTPL12218

- Precef (TN)

- (6R,7R)-7-({[2-(aminomethyl)phenyl]acetyl}amino)-3-({[1-(carboxymethyl)-1H-tetrazol-5-yl]thio}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Prestwick0_000470

- HMS1569M22

- HY-B1297

- A913663

- 7beta-(2-(aminomethyl)phenyl)acetamido-3-((1-(carboxymethyl)-1H-tetrazol-5-yl)sulfanyl)methyl-3,4-didehydrocepham-4-carboxylic acid

- BPBio1_000638

- Ceforanide [USAN:USP:INN:BAN]

- 7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- AS-15783

- CAS-60925-61-3

- 60925-61-3

- DTXCID402760

- (6R,7R)-7-(((2-(aminomethyl)phenyl)acetyl)amino)-3-(((1-(carboxymethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Prestwick1_000470

- DA-62187

- BRD-K37848908-001-05-6

- SLAYUXIURFNXPG-CRAIPNDOSA-N

-

- MDL: MFCD00210833

- インチ: InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1

- InChIKey: SLAYUXIURFNXPG-CRAIPNDOSA-N

- ほほえんだ: NCC1=CC=CC=C1CC(N[C@@H]2C(N3C(C(O)=O)=C(CSC4=NN=NN4CC(O)=O)CS[C@H]23)=O)=O

計算された属性

- せいみつぶんしりょう: 519.09900

- どういたいしつりょう: 519.099

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 13

- 重原子数: 35

- 回転可能化学結合数: 11

- 複雑さ: 905

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _3.2

- トポロジー分子極性表面積: 244A^2

じっけんとくせい

- 密度みつど: 1.8±0.1 g/cm3

- ゆうかいてん: 223-230°C

- 屈折率: 1.829

- PSA: 244.23000

- LogP: 0.31890

- じょうきあつ: NO data available

Ceforanide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store long-term at -20°C

Ceforanide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5022-50 mg |

Ceforanide |

60925-61-3 | 97.75% | 50mg |

¥1417.00 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-495858-10mg |

Ceforanide, |

60925-61-3 | 10mg |

¥1106.00 | 2023-09-05 | ||

| TRC | C242930-50mg |

Ceforanide |

60925-61-3 | 50mg |

$ 316.00 | 2023-04-18 | ||

| TRC | C242930-25mg |

Ceforanide |

60925-61-3 | 25mg |

$ 176.00 | 2023-09-08 | ||

| TRC | C242930-100mg |

Ceforanide |

60925-61-3 | 100mg |

$ 569.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-495858-10 mg |

Ceforanide, |

60925-61-3 | 10mg |

¥1,106.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP169-100mg |

Ceforanide |

60925-61-3 | 97% | 100mg |

2221CNY | 2021-05-07 | |

| ChemScence | CS-0013066-25mg |

Ceforanide |

60925-61-3 | 99.75% | 25mg |

$95.0 | 2022-04-27 | |

| Enamine | EN300-7408761-0.05g |

60925-61-3 | 0.05g |

$2755.0 | 2023-05-31 | |||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5022-10mg |

Ceforanide |

60925-61-3 | 99.27% | 10mg |

¥ 314 | 2023-09-07 |

Ceforanide 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

60925-61-3 (Ceforanide) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60925-61-3)Ceforanide

清らかである:99%

はかる:100mg

価格 ($):179.0